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Compound of Interest

Compound Name:
1H-Benzimidazole, 1-benzoyl-5,6-

dimethyl-

CAS No.: 16109-46-9

Cat. No.: B11023651

Get Quote

Pharmacological Context & Structural Rationale
N-substituted benzimidazoles are highly privileged nitrogenous heterocycles in medicinal

chemistry. Because the benzimidazole core mimics purine nucleosides, these derivatives

exhibit 1, including potent anticancer, antiviral, and antidiabetic properties[1].

The substitution at the N1 position (e.g., with adamantyl, chalcone, or propargyl groups) is a

critical determinant of biological efficacy. It dictates steric hindrance, lipophilicity, and the three-

dimensional conformation required for target binding—such as the 2[2][3]. Single-Crystal X-ray

Diffraction (SCXRD) is the gold standard for elucidating these solid-state conformations,

mapping precise dihedral angles, and quantifying the intermolecular forces (hydrogen bonding,

stacking) that govern both drug solubility (polymorphism) and receptor-ligand interactions.
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Logical relationship between N1-substitution, physicochemical properties, and target binding.
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Mechanistic Causality in Crystallography
Understanding why a compound crystallizes in a specific space group is essential for rational

drug design.

Hydrogen Bonding Networks: The presence of halogens or hydroxyls on the N-substituent

drives the formation of supramolecular chains. For instance, crystallize in

or

space groups depending on the interplay between

and

interactions.

Stacking and Centroid Distances: The planar benzimidazole core frequently engages in
slipped

stacking. The centroid-to-centroid distances (typically 3.6–3.8 Å) directly influence the lattice
energy and, consequently, the dissolution rate of the active pharmaceutical ingredient (API)
[4].

Self-Validating Experimental Protocols
The following protocols detail the end-to-end workflow from synthesis to advanced

computational analysis. Every stage includes a validation checkpoint to ensure data integrity.
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(Hirshfeld Surfaces & DFT)
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Workflow for the synthesis, crystallographic resolution, and computational analysis.
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Protocol 1: Synthesis and Single-Crystal Growth
Causality: High-resolution diffraction requires a perfectly ordered, defect-free crystal lattice.

Impurities disrupt this lattice, causing twinning or amorphous precipitation. Solvent choice

dictates the dielectric environment, controlling the rate of nucleation.

Synthesis via N-Alkylation: React 1H-benzimidazole with an alkyl halide (e.g., phenacyl

bromide) in a polar aprotic solvent (DMF or acetonitrile) using

as a base.5 can increase yields to >90%[5].

Validation Checkpoint: Purify via flash chromatography. Confirm >99% purity using LC-MS

and

-NMR. Do not proceed to crystallization if impurities are detected.

Crystallization (Slow Evaporation):

Dissolve 30 mg of the purified compound in 3 mL of a binary solvent system (e.g.,

Dichloromethane/Methanol, 1:1 v/v).

Filter the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial. Dust

particles act as uncontrolled nucleation sites.

Seal the vial with parafilm, puncture 2-3 microscopic holes, and store undisturbed in a

vibration-free environment at 20°C for 5-10 days.

Protocol 2: SCXRD Data Collection
Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibrations

(Debye-Waller factors) of atoms, yielding sharper diffraction spots and allowing for the accurate

assignment of light atoms (like Hydrogen) and precise bond lengths.

Crystal Selection: Under a polarized light microscope, select a single, block-like crystal

(approx.

mm) that extinguishes light uniformly upon rotation.
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Mounting: Submerge the crystal in paratone-N oil (to prevent solvent loss and oxidation),

mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold nitrogen

stream (100 K).

Data Acquisition: Utilize a diffractometer equipped with a microfocus X-ray source (Mo-

,

Å or Cu-

,

Å). Collect a full sphere of data using

and

scans.

Validation Checkpoint: During data reduction (e.g., using CrysAlisPro), ensure the internal

agreement factor (

) is

. Apply multi-scan absorption corrections.

Protocol 3: Structure Solution, Refinement, and
Hirshfeld Analysis
Causality: Solving the phase problem and refining the model against

establishes the anisotropic displacement parameters. Subsequent Hirshfeld surface analysis
maps the electron density to quantify the exact percentage of specific intermolecular contacts
stabilizing the solid state.

Structure Solution: Solve the structure using intrinsic phasing (SHELXT) within the Olex2

graphical interface.

Refinement: Refine the structure using full-matrix least-squares on

(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
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Hydrogen Treatment: Place hydrogen atoms in calculated positions and refine using a riding

model (

or

).

Validation Checkpoint: Ensure the final

value is

and

is

. Check the residual electron density map for unassigned peaks (should be

).

Hirshfeld Surface & DFT Analysis:

Import the finalized .cif file into CrystalExplorer.

Generate the 3D

surface to visualize close contacts (red spots indicate strong hydrogen bonds).

Compute 2D fingerprint plots to quantify interactions. For example, in4,

interactions typically account for ~44.1% of the surface, while

accounts for ~33.5%[4].

Perform DFT calculations (e.g.,

) to estimate 6[4][6].

Quantitative Data Summary
The table below synthesizes typical crystallographic parameters and interaction profiles

observed across various biologically active N-substituted benzimidazoles.
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Derivative
Type

Typical Space
Group

Dominant
Intermolecular
Interactions

Interaction
Energy /
Percentage

Key
Pharmacologic
al Target

Adamantylated

Tetrahalogeno-

benzimidazoles

,
,

,

Modulated by

Halogen (Cl > Br

> I)

CK2, M2, SARS-

CoV-2

Benzimidazole-

Endowed

Chalcones

Triclinic
,

,

High MEP

localization on

O/N

-Glucosidase,

-Amylase[2]

N-Propargyl

Benzimidazol-2-

ones

Monoclinic
,

,

(44.1%),

(46.8 kJ/mol)

Broad-spectrum /

Antioxidant[4]

N-Isobutyl

Acrylonitriles
Variable

Steric locking,

weak van der

Waals

Selective

submicromolar
Tubulin

Polymerization[3]

Halogenated

Benzimidazole

Salts

, ,
DFT optimized (

)

Anticancer

(MDA-MB-231,

MCF-7)[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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